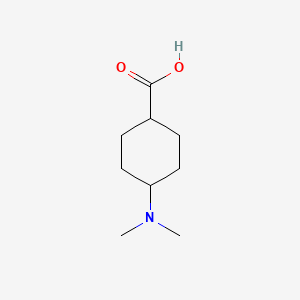

trans-4-(Dimethylamino)cyclohexanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“trans-4-(Dimethylamino)cyclohexanecarboxylic acid”, also known as DMAA, is a synthetic compound. It is an antifibrinolytic agent that inhibits plasmin-induced fibrinolysis . It is used in various hemorrhagic diseases and abnormal bleeding in operations . It is also used as a lysine analogue to characterize binding sites in plasminogen .

Molecular Structure Analysis

The molecular formula of “trans-4-(Dimethylamino)cyclohexanecarboxylic acid” is C9H17NO2 . Its average mass is 171.237 Da and its monoisotopic mass is 171.125931 Da . For a detailed molecular structure, please refer to specialized chemical databases .Aplicaciones Científicas De Investigación

Antifibrinolytic Therapy

trans-4-(Dimethylamino)cyclohexanecarboxylic acid: is used as an antifibrinolytic agent . It inhibits plasmin-induced fibrinolysis, which is a process that breaks down blood clots. This property makes it valuable in treating hemorrhagic diseases and controlling abnormal bleeding during surgical operations .

Binding Site Characterization

The compound serves as a lysine analogue to characterize binding sites in plasminogen. This application is crucial for understanding the interactions at the molecular level, which can inform the development of targeted therapies .

Synthesis of Pharmacologically Active Compounds

It is a building block in the synthesis of several pharmacologically active compounds, including glimepiride and L-370518 . These substances have applications in treating conditions such as diabetes and other diseases .

Antihypertensive Activity

Derivatives of trans-4-(Dimethylamino)cyclohexanecarboxylic acid are known to exhibit antihypertensive activity. They are used in the prevention and treatment of coronary, cerebral, and renal circulatory diseases .

Neuropeptide YY Antagonists

The compound’s derivatives act as neuropeptide YY antagonists. This application is significant in the research of obesity and metabolic disorders, as neuropeptide YY is involved in regulating appetite and energy homeostasis .

Thrombin Inhibition

Another important application is its use as thrombin inhibitors. Thrombin plays a key role in the coagulation process, and its inhibition is essential in the management of thrombotic disorders .

Pesticide Development

The derivatives of this compound are also utilized in the development of pesticides. This application is vital for the agricultural industry, providing a means to control pests and improve crop yields .

Research Tool in Fibrinolysis

Lastly, trans-4-(Dimethylamino)cyclohexanecarboxylic acid is used as a research tool in the study of fibrinolysis. It helps scientists understand the mechanisms behind blood clot dissolution and the development of new therapeutic strategies .

Mecanismo De Acción

Target of Action

Trans-4-(Dimethylamino)cyclohexanecarboxylic acid, also known as Tranexamic acid , primarily targets plasminogen , a protein involved in the breakdown of blood clots .

Mode of Action

This compound acts as an antifibrinolytic agent . It inhibits plasmin-induced fibrinolysis, the process that prevents blood clots from growing and becoming problematic . This is achieved by acting as a lysine analogue, which allows it to bind to plasminogen and prevent its interaction with fibrin .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fibrinolytic pathway . By inhibiting plasmin-induced fibrinolysis, it prevents the breakdown of fibrin, a protein that forms the meshwork of blood clots . This results in the stabilization of formed clots, preventing excessive bleeding .

Result of Action

The primary result of the action of Trans-4-(Dimethylamino)cyclohexanecarboxylic acid is the prevention of excessive bleeding . By inhibiting fibrinolysis, it allows blood clots to remain intact longer, providing hemostasis and preventing hemorrhage .

Safety and Hazards

“trans-4-(Dimethylamino)cyclohexanecarboxylic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, wash with plenty of soap and water .

Propiedades

IUPAC Name |

4-(dimethylamino)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUZTWPXWNPFPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-(Dimethylamino)cyclohexanecarboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3-Chlorophenoxy)phenyl]methyl acetate](/img/structure/B2747730.png)

![ethyl 2-(9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2747732.png)

![2-(3-benzenesulfonamidobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2747733.png)

![1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2747735.png)

![trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B2747742.png)

![4-[(oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2747743.png)

![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2747744.png)

![N4-(3-chloro-4-methoxyphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2747747.png)

![Ethyl 2-({[1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylidene]amino}oxy)acetate](/img/structure/B2747748.png)